Phenacyl 4-methyl-3-sulfamoylbenzoate
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Overview
Description
Phenacyl 4-methyl-3-sulfamoylbenzoate is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a phenacyl group attached to a 4-methyl-3-sulfamoylbenzoate moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenacyl 4-methyl-3-sulfamoylbenzoate typically involves the bromination of aromatic ketones under metal-free conditions. One common method includes the use of phenyliodine diacetate (PIDA) in the presence of potassium bromide (KBr) and p-toluenesulfonic acid monohydrate (p-TsOH.H2O) as catalysts . The reaction is carried out at room temperature, making it an efficient and environmentally friendly process.
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination techniques using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction allows for the efficient production of the compound in significant quantities, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
Phenacyl 4-methyl-3-sulfamoylbenzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenacyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted phenacyl derivatives.
Scientific Research Applications
Phenacyl 4-methyl-3-sulfamoylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenacyl 4-methyl-3-sulfamoylbenzoate involves its interaction with various molecular targets and pathways. The phenacyl group can act as an electrophile, facilitating nucleophilic attack by biological molecules such as proteins and enzymes. This
Properties
IUPAC Name |
phenacyl 4-methyl-3-sulfamoylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S/c1-11-7-8-13(9-15(11)23(17,20)21)16(19)22-10-14(18)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,17,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJNGIFARUSGFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OCC(=O)C2=CC=CC=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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